8-Deoxyserratinidine
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Overview
Description
8-Deoxyserratinidine is a naturally occurring alkaloid compound found in certain plant species It belongs to the class of steroidal alkaloids and is known for its unique chemical structure and potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Deoxyserratinidine involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Steroidal Backbone: The initial step involves the construction of the steroidal backbone through a series of cyclization reactions.
Introduction of Functional Groups: Functional groups are introduced to the steroidal backbone using various reagents and catalysts.
Final Cyclization and Purification: The final step involves cyclization to form the desired this compound structure, followed by purification using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
8-Deoxyserratinidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
8-Deoxyserratinidine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex steroidal alkaloids.
Biology: Studied for its potential role in plant defense mechanisms and interactions with other organisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Deoxyserratinidine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
8-Deoxyserratinidine can be compared with other similar steroidal alkaloids, such as:
Solanidine: Another steroidal alkaloid with similar structural features but different biological activities.
Tomatidine: Known for its antimicrobial properties, tomatidine shares some structural similarities with this compound.
Veratramine: A steroidal alkaloid with distinct pharmacological properties, used in traditional medicine.
The uniqueness of this compound lies in its specific chemical structure and the potential for diverse biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
82841-99-4 |
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Molecular Formula |
C18H28N2O |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
N-(4-methyl-13-azatetracyclo[7.7.0.01,6.02,13]hexadec-2-en-8-yl)acetamide |
InChI |
InChI=1S/C18H28N2O/c1-12-9-14-11-16(19-13(2)21)15-5-3-7-20-8-4-6-18(14,15)17(20)10-12/h10,12,14-16H,3-9,11H2,1-2H3,(H,19,21) |
InChI Key |
OUOOYDSFWFBZIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2CC(C3C24CCCN(C4=C1)CCC3)NC(=O)C |
Origin of Product |
United States |
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